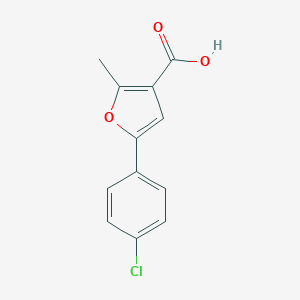

5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid

Vue d'ensemble

Description

5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid is a chemical compound. It is a 5-aryl-2-furancarboxylic acid . It has been synthesized by oxidation of the corresponding furaldehyde with silver nitrate and sodium hydroxide .

Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gave the final product .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques provide detailed representations of the molecule’s shape and properties within its crystalline environment .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been monitored by thin-layer chromatography .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 4-Chlorophenylacetic acid has a molecular formula of C8H7ClO2 and an average mass of 170.593 Da .Applications De Recherche Scientifique

Antiviral Activity

This compound has been studied for its potential antiviral properties. Derivatives of 5-(4-Chlorophenyl)-furan, such as those containing the 1,3,4-thiadiazole moiety, have shown some activity against the tobacco mosaic virus (TMV), which is a significant concern in agricultural virology .

Antibacterial and Antifungal Properties

The structural analogs of 5-(4-Chlorophenyl)-furan have been reported to possess antibacterial and antifungal activities. These properties make them valuable for the development of new pharmaceuticals and agrochemicals that can combat various bacterial and fungal pathogens .

Carbonic Anhydrase Inhibition

Compounds incorporating sulfonamides into 1,3,4-thiadiazole rings, which are structurally related to 5-(4-Chlorophenyl)-furan, can act as carbonic anhydrase inhibitors. This activity is important for the treatment of conditions like glaucoma, epilepsy, and altitude sickness .

Anticonvulsant Effects

Some derivatives of 5-(4-Chlorophenyl)-furan have been explored for their anticonvulsant effects. This research is crucial for developing new treatments for seizure disorders and epilepsy .

Herbicidal Applications

The compound’s derivatives have also been investigated for their herbicidal properties. This application is particularly relevant for agricultural chemistry, where there is a constant need for new herbicides with novel mechanisms of action .

Anti-Tumor Activity

Previous studies have synthesized derivatives of 5-(4-Chlorophenyl)-furan to inhibit the growth of tumor cells. This line of research is significant for cancer therapy, aiming to discover new compounds that can effectively target and destroy cancer cells .

Plant Viral Protection

In agricultural research, there’s an interest in developing compounds that can protect plants from viral infections. Derivatives of 5-(4-Chlorophenyl)-furan have been part of this research, with the goal of enhancing the resistance of crops like tobacco to viruses such as TMV .

Pharmaceutical Intermediates

5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid can serve as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure allows for further functionalization, leading to the creation of a wide range of pharmacologically active agents .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, like indole derivatives, interact with their targets by binding to them, which can result in a variety of changes depending on the specific target and the nature of the interaction .

Biochemical Pathways

Indole derivatives, which share structural similarities, are known to affect a variety of pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

Similar compounds, like indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For instance, 4-Chlorophenylacetic acid is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, to wash thoroughly after handling, and to wear protective equipment .

Orientations Futures

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. For instance, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQOLZUHGMRQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372455 | |

| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid | |

CAS RN |

111787-89-4 | |

| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

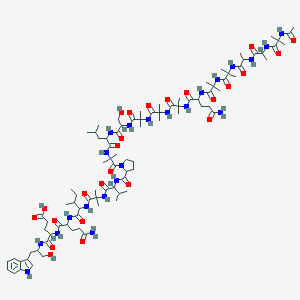

![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)

![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)

![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)